molecular formula C11H13F3O3S B8252802 2-(Tert-butyl)phenyl trifluoromethanesulfonate

2-(Tert-butyl)phenyl trifluoromethanesulfonate

Cat. No.: B8252802
M. Wt: 282.28 g/mol
InChI Key: AZQMAJJXUBCFCX-UHFFFAOYSA-N
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Description

2-(Tert-butyl)phenyl trifluoromethanesulfonate: is an organic compound known for its unique chemical properties and applications in various fields. It is a triflate ester derived from o-(tert-butyl)phenol and trifluoromethanesulfonic acid. The compound is characterized by its high reactivity and stability, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(tert-butyl)phenyl trifluoromethanesulfonate typically involves the reaction of o-(tert-butyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired triflate ester .

Industrial Production Methods: Industrial production of o-(tert-butyl)phenyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving o-(tert-butyl)phenyl trifluoromethanesulfonate depend on the specific nucleophile used. For example, reactions with amines yield corresponding amides, while reactions with alcohols produce ethers .

Scientific Research Applications

Chemistry: In organic chemistry, o-(tert-butyl)phenyl trifluoromethanesulfonate is used as a reagent for introducing triflate groups into molecules, which can enhance their reactivity and stability .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. Its ability to introduce triflate groups makes it valuable in drug development and medicinal chemistry .

Industry: In industrial applications, o-(tert-butyl)phenyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its high reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of o-(tert-butyl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the triflate group is replaced by other functional groups .

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butyl)phenyl trifluoromethanesulfonate is unique due to its specific structure, which combines the tert-butyl group with the triflate ester. This combination imparts high stability and reactivity, making it a versatile reagent in various chemical processes .

Properties

IUPAC Name

(2-tert-butylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3S/c1-10(2,3)8-6-4-5-7-9(8)17-18(15,16)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQMAJJXUBCFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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